molecular formula C10H16O5 B14479914 Diethyl (2R)-2-ethyl-3-oxobutanedioate CAS No. 64864-53-5

Diethyl (2R)-2-ethyl-3-oxobutanedioate

Cat. No.: B14479914
CAS No.: 64864-53-5
M. Wt: 216.23 g/mol
InChI Key: JWSAJONARKIICO-SSDOTTSWSA-N
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Description

Diethyl (2R)-2-ethyl-3-oxobutanedioate (IUPAC name: diethyl 2-ethyl-3-oxobutanedioate, PubChem CID: N/A) is a chiral diester featuring a ketone group at the 3-position and an ethyl substituent at the stereochemically defined 2R position. Its structure (C10H16O5, InChI Key: JWSAJONARKIICO-UHFFFAOYSA-N) enables diverse reactivity, particularly in asymmetric synthesis and as a precursor for bioactive molecules .

Properties

CAS No.

64864-53-5

Molecular Formula

C10H16O5

Molecular Weight

216.23 g/mol

IUPAC Name

diethyl (2R)-2-ethyl-3-oxobutanedioate

InChI

InChI=1S/C10H16O5/c1-4-7(9(12)14-5-2)8(11)10(13)15-6-3/h7H,4-6H2,1-3H3/t7-/m1/s1

InChI Key

JWSAJONARKIICO-SSDOTTSWSA-N

Isomeric SMILES

CC[C@H](C(=O)C(=O)OCC)C(=O)OCC

Canonical SMILES

CCC(C(=O)C(=O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2R)-2-ethyl-3-oxobutanedioate can be synthesized through the malonic ester synthesis. This process involves the deprotonation of diethyl malonate with a weak base to form an enolate, which then undergoes alkylation with an alkyl halide. The reaction conditions typically involve the use of an alkoxide base and an alkyl halide under controlled temperatures .

Industrial Production Methods

Industrial production of this compound often involves the esterification of malonic acid with ethanol in the presence of a strong acid catalyst. This method ensures high yields and purity of the final product. The reaction is typically carried out under reflux conditions to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2R)-2-ethyl-3-oxobutanedioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Alkylation: Alkylated malonic esters.

    Hydrolysis: Malonic acid derivatives.

    Decarboxylation: Ketones.

Scientific Research Applications

Diethyl (2R)-2-ethyl-3-oxobutanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (2R)-2-ethyl-3-oxobutanedioate involves its ability to form enolates, which are highly reactive intermediates in organic synthesis. These enolates can undergo nucleophilic addition to various electrophiles, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the formation of enolate intermediates and their subsequent reactions with alkyl halides and other electrophiles .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness arises from its ethyl-ketone-diester framework. Below is a systematic comparison with structurally related esters and ketones:

Table 1: Key Structural and Functional Comparisons
Compound Name Key Structural Features Reactivity/Applications Reference
Diethyl (2R)-2-ethyl-3-oxobutanedioate (2R)-ethyl, 3-oxo, diester Asymmetric synthesis; chiral intermediates
Ethyl 2-benzylidene-3-oxobutanoate Benzylidene group (conjugated enone) Michael acceptors; photochemical reactions
Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate Hydroxyimino group (tautomerism possible) Medicinal chemistry; enzyme inhibition
Diethyl 2-hydroxy-3-methylsuccinate Hydroxyl group (2R,3R stereochemistry) Hydrogen-bonding interactions; biopolymers
Ethyl 2-(2-methylbenzyl)-3-oxobutanoate 2-methylbenzyl (aromatic substituent) Enhanced π-π interactions; drug design
Ethyl 2,2-di(2-cyanoethyl)-3-oxobutanoate Dual cyanoethyl groups (electron-withdrawing) Stabilized enolates; polymer chemistry

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